2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
Description
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a piperazine ring linked to two phenolic groups, each substituted with tert-butyl groups. The molecular formula of this compound is C29H44O2N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
Properties
CAS No. |
6029-54-5 |
|---|---|
Molecular Formula |
C34H54N2O2 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(18-26(29(25)37)32(4,5)6)21-35-13-15-36(16-14-35)22-24-19-27(33(7,8)9)30(38)28(20-24)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 |
InChI Key |
BBGJFAYGMNGEIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Other CAS No. |
6029-54-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) typically involves the reaction of piperazine with 2,6-di-tert-butylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + 2 \times \text{2,6-di-tert-butylphenol} + \text{Formaldehyde} \rightarrow \text{4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol)} ]
The reaction is typically conducted in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic derivatives
Scientific Research Applications
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. The piperazine ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: Similar structure but lacks the piperazine ring.
Phenol, 4,4’- [thiobis (methylene)]bis [2,6-bis (1,1-dimethylethyl)-: Contains a sulfur atom instead of the piperazine ring.
Uniqueness
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is unique due to the presence of the piperazine ring, which imparts additional reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
